molecular formula C9H17NO B1584837 N,N-Diethyl-3-methyl-2-butenamide CAS No. 5411-63-2

N,N-Diethyl-3-methyl-2-butenamide

Cat. No. B1584837
CAS RN: 5411-63-2
M. Wt: 155.24 g/mol
InChI Key: KACXCDMMVNOZMW-UHFFFAOYSA-N
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Description

“N,N-Diethyl-3-methyl-2-butenamide” is an amide derivative with a butenamide structure. It contains two ethyl groups and a methyl group . It is commonly used as a reactant in organic synthesis and pharmaceutical research due to its versatile reactivity and potential as a building block for the production of various compounds .


Synthesis Analysis

The synthesis of “N,N-Diethyl-3-methyl-2-butenamide” has been reported in the context of polymerization. Specifically, it has been used in the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization process . The polymerization was carried out in chlorobenzene using benzyl dithiobenzoate (BDB) as a chain transfer agent .


Molecular Structure Analysis

The molecular structure of “N,N-Diethyl-3-methyl-2-butenamide” is represented by the formula C9H17NO .


Chemical Reactions Analysis

“N,N-Diethyl-3-methyl-2-butenamide” has been involved in the RAFT polymerization process . The polymerization was carried out in chlorobenzene using benzyl dithiobenzoate (BDB) as a chain transfer agent .

Scientific Research Applications

Synthesis and Labeling

  • The compound has been used in the synthesis of labeled compounds. For instance, 3-methyl-4-phenyl-3-butenamide, a hypolipemic compound, has been synthesized and labeled with 1-14C and N,N-dideutero (Valcavi, 1974).

Polymerization Studies

  • N,N-Diethyl-3-methyl-2-butenamide has been investigated in free-radical polymerization studies. Its behavior in homo- and copolymerization, including polymerization rates and microstructure, was examined (Yaegashi et al., 2004).
  • Another study explored its use in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, demonstrating control over the polymer's molecular weight and microstructure (Takenaka et al., 2009).

Prodrug Development

  • 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug, was synthesized from a compound structurally similar to N,N-Diethyl-3-methyl-2-butenamide. This prodrug was designed for anti-inflammatory effects (Patterson et al., 1992).

Metabolism Studies

  • Studies on the metabolism of related compounds provide insights into their biotransformation. For instance, 3-methyl-4-phenyl-3-butenamide was analyzed for its metabolites in rabbits and rats, revealing various metabolic products (Canonica et al., 1968).

Corrosion Inhibition

  • The compound has been studied for its effects on corrosion inhibition. Specifically, its derivatives were tested for protecting low carbon steel in hydrochloric acid solution, demonstrating increased protection efficiency with higher concentrations (Khalifa & Abdallah, 2011).

Medicinal Chemistry

  • In medicinal chemistry, zinc(II) carboxylate complexes based on derivatives of this compound have been synthesized and characterized for their DNA binding ability and potential anti-microbial and anti-leishmanial activities (Khan et al., 2021).

Future Directions

The use of “N,N-Diethyl-3-methyl-2-butenamide” in the RAFT polymerization process suggests potential future directions in the field of polymer synthesis . Its role as a reactant in organic synthesis and pharmaceutical research also indicates its potential for the production of various compounds .

properties

IUPAC Name

N,N-diethyl-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-5-10(6-2)9(11)7-8(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACXCDMMVNOZMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278999
Record name N,N-Diethyl-3-methyl-2-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-3-methyl-2-butenamide

CAS RN

5411-63-2
Record name NSC61849
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61849
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC10998
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10998
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-3-methyl-2-butenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Fehr, J Galindo, R Perret - Helvetica chimica acta, 1987 - Wiley Online Library
The novel reagents formed by combination of Grignard reagents (RMgX) with lithium diisopropylamide (LDA) convert non‐enolizable or slowly enolizable carboxylic esters or …
Number of citations: 17 onlinelibrary.wiley.com

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